Molecular Weight and Exact Mass of 5-Bromo-2,4-difluorophenyl Isothiocyanate: A Comprehensive Analytical and Synthetic Guide
Molecular Weight and Exact Mass of 5-Bromo-2,4-difluorophenyl Isothiocyanate: A Comprehensive Analytical and Synthetic Guide
Executive Summary
In modern drug discovery and bioconjugation, halogenated phenyl isothiocyanates serve as highly versatile electrophilic building blocks. 5-Bromo-2,4-difluorophenyl Isothiocyanate (Molecular Formula: C₇H₂BrF₂NS) is particularly valuable due to its dual reactivity: the isothiocyanate moiety enables robust amine-reactive cross-linking, while the brominated aromatic ring provides a synthetic handle for downstream palladium-catalyzed cross-coupling reactions.
This technical whitepaper provides an in-depth analysis of the physicochemical properties of this compound, focusing on the critical distinction between its average molecular weight and exact mass, alongside field-proven protocols for its synthesis and application in bioconjugation.
Physicochemical Profiling: Molecular Weight vs. Exact Mass
A common pitfall in analytical chemistry is conflating average molecular weight with monoisotopic exact mass. For a halogenated compound like 5-Bromo-2,4-difluorophenyl Isothiocyanate, understanding this distinction is the foundation of accurate High-Resolution Mass Spectrometry (HRMS) analysis.
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Average Molecular Weight (250.06 g/mol ): This value is calculated using the standard atomic weights of elements, which account for the natural terrestrial abundance of all isotopes. In the laboratory, this number is strictly used for macroscopic stoichiometric calculations (e.g., determining the mass required to achieve a 10 mM solution).
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Exact Mass / Monoisotopic Mass (248.9059 Da): This value is calculated using the mass of the most abundant, stable isotope of each element (¹²C, ¹H, ⁷⁹Br, ¹⁹F, ¹⁴N, ³²S). Because bromine exists in nature as a nearly 1:1 mixture of ⁷⁹Br (50.69%) and ⁸¹Br (49.31%), the monoisotopic mass specifically refers to the molecule containing the ⁷⁹Br isotope.
Table 1: Quantitative Mass and Isotopic Data
| Property | Value | Analytical Significance |
| Molecular Formula | C₇H₂BrF₂NS | Defines the elemental composition . |
| Average Molecular Weight | 250.06 g/mol | Utilized for bulk reagent weighing and molarity calculations. |
| Monoisotopic Mass (M) | 248.9059 Da | Target m/z for HRMS (containing ⁷⁹Br). |
| M+2 Isotope Mass | 250.9039 Da | Target m/z for HRMS (containing ⁸¹Br). |
| Mass Defect | ~0.094 Da | Assists in filtering out isobaric interferences in complex matrices. |
High-Resolution Mass Spectrometry (HRMS) & Isotopic Signatures
When analyzing 5-Bromo-2,4-difluorophenyl Isothiocyanate via mass spectrometry, the isotopic signature is its most defining diagnostic feature. The nearly equal natural abundance of ⁷⁹Br and ⁸¹Br creates a characteristic 1:1 isotopic doublet separated by exactly 1.998 Da.
Causality in Experimental Design: When setting up an LC-MS/MS or GC-MS workflow, relying solely on the monoisotopic mass (248.9059 Da) can lead to false negatives if the instrument's peak-picking algorithm ignores the M+2 peak. A self-validating HRMS protocol must explicitly require the detection of both the 248.9059 Da and 250.9039 Da peaks at a ~1:1 intensity ratio. If this doublet is absent, the detected feature is an isobaric contaminant, not the target brominated compound.
Caption: HRMS workflow highlighting the detection of the characteristic brominated isotopic doublet.
Synthetic Methodology: Safe and High-Yield Preparation
Historically, the synthesis of phenyl isothiocyanates from anilines relied on thiophosgene (CSCl₂)—a highly toxic, volatile, and corrosive reagent. To ensure laboratory safety while maintaining high yields, modern protocols utilize 1,1'-Thiocarbonyldiimidazole (TCDI) as a safer, bench-stable equivalent.
Causality in Experimental Design: TCDI reacts smoothly with primary amines to form a thiocarbamoyl imidazole intermediate, which spontaneously eliminates imidazole to yield the isothiocyanate. This avoids the generation of hazardous HCl gas (a byproduct of thiophosgene) and prevents the formation of symmetric thiourea byproducts, ensuring a cleaner reaction profile.
Step-by-Step Synthetic Protocol
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Preparation: In an oven-dried round-bottom flask purged with argon, dissolve 1.0 equivalent of 5-bromo-2,4-difluoroaniline in anhydrous dichloromethane (DCM) to a concentration of 0.2 M.
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Activation: Cool the reaction mixture to 0 °C using an ice bath. Add 1.2 equivalents of TCDI portion-wise over 10 minutes.
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Reaction: Remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction via Thin Layer Chromatography (TLC) using a 9:1 Hexane/Ethyl Acetate solvent system. The starting aniline will typically be consumed within 2–4 hours.
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Quenching & Extraction: Quench the reaction by adding an equal volume of distilled water. Transfer to a separatory funnel, extract the aqueous layer twice with DCM, and wash the combined organic layers with brine.
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Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography to isolate the pure 5-Bromo-2,4-difluorophenyl Isothiocyanate.
Caption: Synthetic pathway utilizing TCDI for the safe and efficient conversion of aniline to isothiocyanate.
Bioconjugation Workflows: Amine-Reactive Labeling
Isothiocyanates are ubiquitous in bioconjugation due to their highly selective reactivity toward primary amines (e.g., the N-terminus of peptides or the ε-amino group of lysine residues), forming exceptionally stable thiourea linkages .
Causality in Experimental Design: The reaction must be performed in a slightly basic buffer (pH 8.0–8.5). If the pH is too low, the primary amine remains protonated (as an ammonium ion) and loses its nucleophilicity. If the pH is too high (>9.5), the isothiocyanate becomes susceptible to hydrolysis by hydroxide ions, degrading the reagent before conjugation can occur.
Step-by-Step Bioconjugation Protocol
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Target Preparation: Dissolve the target peptide or protein in 0.1 M Sodium Bicarbonate buffer (pH 8.3) to a concentration of 1–5 mg/mL.
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Reagent Preparation: Because 5-Bromo-2,4-difluorophenyl Isothiocyanate is highly lipophilic, it must be dissolved in a water-miscible organic co-solvent. Prepare a 10 mM stock solution in anhydrous DMSO or DMF.
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Conjugation: Add a 5- to 10-fold molar excess of the isothiocyanate stock solution to the aqueous protein mixture. Ensure the final concentration of organic solvent does not exceed 10% (v/v) to prevent protein denaturation.
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Incubation: Incubate the mixture at room temperature for 2 hours with gentle end-over-end rotation.
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Validation (Self-Validating Step): Analyze an aliquot via LC-MS. A successful conjugation will show a mass shift of exactly +248.9059 Da (for the ⁷⁹Br isotope) added to the target molecule's mass, confirming the formation of the thiourea linkage.
Caption: Mechanism of thiourea bond formation via pH-controlled amine-reactive bioconjugation.
References
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PubChemLite Database. "C7H2BrF2NS - Monoisotopic Mass and Molecular Properties." National Institutes of Health (NIH). Available at:[Link]
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Kalkhof, S., & Sinz, A. "Chances and pitfalls of chemical cross-linking with amine-reactive reagents." Analytical and Bioanalytical Chemistry, ACS Publications. Available at:[Link]
